3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15296350
InChI: InChI=1S/C25H25NO5/c1-15-14-30-22-13-23-21(12-20(15)22)16(2)19(25(28)31-23)8-9-24(27)26-11-10-17-4-6-18(29-3)7-5-17/h4-7,12-14H,8-11H2,1-3H3,(H,26,27)
SMILES:
Molecular Formula: C25H25NO5
Molecular Weight: 419.5 g/mol

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

CAS No.:

Cat. No.: VC15296350

Molecular Formula: C25H25NO5

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide -

Specification

Molecular Formula C25H25NO5
Molecular Weight 419.5 g/mol
IUPAC Name 3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
Standard InChI InChI=1S/C25H25NO5/c1-15-14-30-22-13-23-21(12-20(15)22)16(2)19(25(28)31-23)8-9-24(27)26-11-10-17-4-6-18(29-3)7-5-17/h4-7,12-14H,8-11H2,1-3H3,(H,26,27)
Standard InChI Key UNPJGSCZLSQTCW-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=C(C=C4)OC)C

Introduction

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Cyclization to form the furochromenone core.

  • Functionalization of the core with methyl groups and ketones.

  • Coupling reactions to attach the amide side chain.

Characterization techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To detect characteristic functional group vibrations (e.g., C=O stretch at ~1700 cm⁻¹).

Biological Activity

Compounds with similar furochromenone scaffolds have been studied for:

  • Anti-inflammatory Activity: Potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antioxidant Properties: The conjugated system may scavenge free radicals.

  • Antimicrobial Activity: Functional groups such as amides are known to interact with bacterial enzymes.

Potential Applications

The structural features of this compound make it a candidate for drug development in areas such as:

  • Anti-inflammatory drugs targeting specific pathways like LOX.

  • Antioxidants for oxidative stress-related disorders.

  • Antimicrobial agents for resistant bacterial strains.

Data Table: Comparative Analysis of Related Compounds

Compound NameMolecular Weight (g/mol)Potential Activity
3-(3,5-dimethyl-7-oxo-furo[3,2-g]chromen-6-yl)-N-[2-hydroxyphenylethyl]propanamide 405.4Anti-inflammatory
N-(4-chlorobenzyl)-3-(3,5-dimethyl-furo[3,2-g]chromenyl)propanamide 409.9Antimicrobial
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furanmethylidene)-thiazolidinedione ~400Anti-inflammatory/antioxidant

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